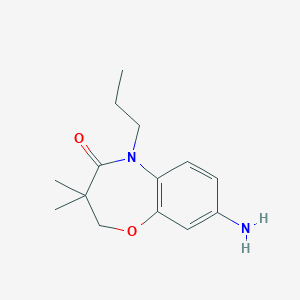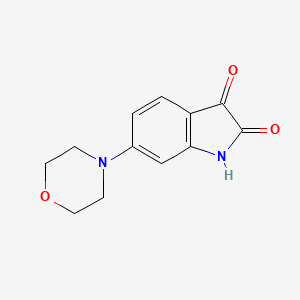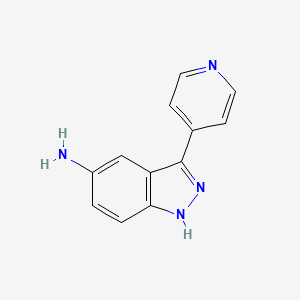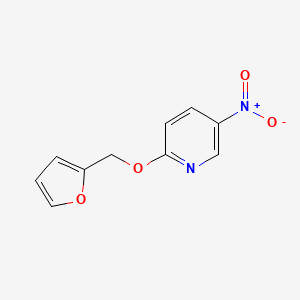
8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Descripción general
Descripción
8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, abbreviated as 8-ADMP, is an organic compound belonging to the class of benzoxazepines. 8-ADMP is a compound that has been studied extensively in recent years due to its potential applications in scientific research. Its unique structure and properties make it a promising tool for a variety of applications, ranging from medical research to drug development.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Lipid Peroxidation Inhibition
Amino-1,5-benzoxazepines, closely related to 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, have been synthesized and evaluated for their antioxidant activity and lipid peroxidation inhibition capabilities. These compounds, including variants with amino groups, show significant potential as antioxidants and inhibitors of lipid peroxidation, which could have implications for their use in medical and biological research (Neochoritis et al., 2010).
Synthesis for Medicinal Chemistry
The practical synthesis of certain benzoxazepine derivatives, which include structures similar to 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, has been developed for medicinal applications. This includes methods for the creation of orally active antagonists, demonstrating the compound's relevance in pharmaceutical research and development (Ikemoto et al., 2005).
Mechanistic Studies and Synthesis Techniques
Studies on 2,2-dimethylbenzoxazepinones and related compounds provide insights into the synthesis techniques and reaction mechanisms of benzoxazepine derivatives. This research aids in understanding the chemical properties and potential applications of 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in various scientific fields (Levai et al., 1992).
Potential in Anticancer Research
Research into benzoxazepine derivatives has indicated their potential in anticancer applications. Various synthesized benzoxazepines have been evaluated for their anticancer properties, particularly in breast cancer cells, suggesting potential therapeutic applications of compounds like 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (Odame et al., 2021).
Propiedades
IUPAC Name |
8-amino-3,3-dimethyl-5-propyl-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-7-16-11-6-5-10(15)8-12(11)18-9-14(2,3)13(16)17/h5-6,8H,4,7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJIXSNYELSPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)






![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)

![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)

![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)